molecular formula C8H8ClNO3 B8097071 2-Chloro-6-ethoxypyridine-3-carboxylic acid

2-Chloro-6-ethoxypyridine-3-carboxylic acid

Cat. No.: B8097071
M. Wt: 201.61 g/mol
InChI Key: FTCTXDSUFSZZRX-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a carboxylic acid group at the 3-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxypyridine-3-carboxylic acid typically involves the following steps:

  • Starting Material: Ethoxypyridine is used as the starting material.

  • Chlorination: The ethoxypyridine undergoes chlorination to introduce the chlorine atom at the 2-position.

  • Carboxylation: The chlorinated product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-Chloro-6-ethoxypyridine-3-carboxylic acid is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-ethoxypyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Chloro-6-ethoxypyridine-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyridine derivatives, such as 2-Chloropyridine and 6-Ethoxypyridine.

  • Uniqueness: The presence of both the chlorine and ethoxy groups on the pyridine ring, along with the carboxylic acid group, makes this compound distinct in its chemical properties and applications.

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Biological Activity

2-Chloro-6-ethoxypyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a chloro substituent and an ethoxy group, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. The presence of the chloro group enhances the compound's ability to inhibit bacterial growth. For instance, it has shown effectiveness against various strains of bacteria and fungi, which is crucial for developing new antimicrobial agents.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's activity was evaluated using the MTT assay, revealing a dose-dependent inhibition of cell proliferation. The IC50 values for different cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
A549 (Lung)< 20
HeLa (Cervical)< 15
MDA-MB-231 (Breast)< 25

This data indicates that the compound may serve as a lead structure for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cell signaling pathways. Preliminary studies suggest that it may interfere with kinase activity, leading to altered cellular proliferation and survival mechanisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In another study focused on cytotoxicity, researchers treated several cancer cell lines with varying concentrations of this compound. The findings demonstrated significant cytotoxicity, particularly against breast cancer cells (MDA-MB-231), where the compound induced apoptosis as confirmed by flow cytometry analysis.

Properties

IUPAC Name

2-chloro-6-ethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCTXDSUFSZZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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